4-(benzylcarbamoyl)butanoic Acid
Description
4-(Benzylcarbamoyl)butanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted with a benzylcarbamoyl group at the fourth carbon. This structural configuration confers moderate hydrophilicity due to the carboxylic acid and amide groups, while the benzyl ring facilitates π-π interactions in biological targets.
Properties
IUPAC Name |
5-(benzylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-11(7-4-8-12(15)16)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKFETKWAWVFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394093 | |
| Record name | 4-(benzylcarbamoyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42856-45-1 | |
| Record name | 4-(benzylcarbamoyl)butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLGLUTARAMIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzylcarbamoyl)butanoic acid typically involves the reaction of butanoic acid derivatives with benzyl isocyanate. One common method includes the following steps:
Starting Material: Butanoic acid or its ester derivative.
Reaction with Benzyl Isocyanate: The butanoic acid derivative is reacted with benzyl isocyanate under controlled conditions, often in the presence of a catalyst such as a base (e.g., triethylamine) to facilitate the formation of the benzylcarbamoyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzylcarbamoyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylcarbamoyl group to other functional groups, such as amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-(Benzylcarbamoyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzylcarbamoyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylcarbamoyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to proteins or nucleic acids, leading to changes in cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | Benzylcarbamoyl | ~235.28* | Carboxylic acid, amide, benzyl |
| 4-[(Quinolin-4-yl)amino]butanoic acid | Quinolin-4-ylamino | ~256.29 | Carboxylic acid, amine, quinoline |
| 4-(4-Biphenylyl)butanoic acid | 4-Biphenylyl | ~242.29 | Carboxylic acid, biphenyl |
| 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid | Ethoxycarbonylanilino | ~309.31 | Carboxylic acid, ester, amide |
| 4-(1-Adamantyl)butanoic acid | 1-Adamantyl | ~222.33 | Carboxylic acid, adamantane |
*Calculated based on structural formula.
Table 2: Bioactivity Data and Solubility Trends*
*Direct bioactivity data for this compound are unavailable in the evidence.
Substituent Effects on Properties
Aromatic vs. Aliphatic Substituents: Benzylcarbamoyl (target compound): Balances hydrophilicity (amide) and lipophilicity (benzyl), making it suitable for drug design. Quinolin-4-ylamino (): Enhances π-stacking but reduces solubility; electron-withdrawing groups (e.g., 7-CF3) further decrease potency . 1-Adamantyl (): Extreme hydrophobicity limits aqueous solubility but improves membrane permeability .
Functional Group Interactions: Ethoxycarbonylanilino (): The ester group increases hydrolytic susceptibility, whereas the amide stabilizes binding interactions . Biphenylyl (): Rigid structure favors crystallinity, useful in material science applications .
Biological Activity
4-(Benzylcarbamoyl)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 42856-45-1
This compound features a butanoic acid backbone with a benzylcarbamoyl substituent, which is crucial for its biological interactions.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are vital for cellular processes. For instance, it may affect enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with DNA replication processes. This makes it a candidate for further development as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially modulating inflammatory pathways and reducing cytokine production in response to stimuli.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of this compound revealed significant inhibitory effects against various bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria, showing a higher potency against the former.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could be a promising candidate for developing new antimicrobial therapies.
Anti-cancer Activity
Research has indicated that derivatives of this compound may exhibit anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a laboratory setting, researchers evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections. -
Case Study on Anti-cancer Properties :
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines (MCF-7). Results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptotic markers compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
